2-Butyl-5-methyl-1,2-dihydro-3H-indazol-3-one is a compound belonging to the indazole family, specifically classified as a dihydroindazole derivative. This compound is characterized by its unique molecular structure, which includes a butyl group and a methyl group attached to the indazole framework. The compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical methods, utilizing readily available reagents and established synthetic pathways. It is commercially available from chemical suppliers, which facilitate research and application in various scientific fields.
2-Butyl-5-methyl-1,2-dihydro-3H-indazol-3-one is classified under heterocyclic compounds due to its nitrogen-containing ring structure. It falls within the category of indazoles, which are known for their diverse biological activities.
The synthesis of 2-Butyl-5-methyl-1,2-dihydro-3H-indazol-3-one typically involves several key steps:
The synthetic routes can be optimized for industrial production by employing continuous flow reactors and environmentally friendly solvents to enhance yield and minimize waste.
The molecular formula of 2-butyl-5-methyl-1,2-dihydro-3H-indazol-3-one is , with a molecular weight of approximately 204.27 g/mol. Its structural features include:
| Property | Value |
|---|---|
| CAS Number | 89438-59-5 |
| IUPAC Name | 2-butyl-5-methyl-1H-indazol-3-one |
| InChI | InChI=1S/C12H16N2O/c1-3... |
| Canonical SMILES | CCCC(N1C(=O)C2=C(N1)C=CC(=C2)C) |
2-butyl-5-methyl-1,2-dihydro-3H-indazol-3-one can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-butyl-5-methyl-1,2-dihydro-3H-indazol-3-one largely depends on its biological targets. Potential mechanisms include:
The physical properties of 2-butyl-5-methyl-1,2-dihydro-3H-indazol-3-one include:
Key chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
The compound has several scientific uses:
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: